
3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenylurea is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as CDPPB and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Antimycobacterial Properties
Research on derivatives of 1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole highlighted their potent antimycobacterial activity against Mycobacterium tuberculosis, with some derivatives showing activity better than streptomycin and similar to isoniazid. The synthesis and biological evaluation of these compounds revealed the significance of lipophilic substituents on the phenyl rings, which influence their activity towards MTB and atypical mycobacteria, suggesting a promising avenue for developing new antimycobacterial agents (Biava et al., 2008).
Molecular Structure and Antimicrobial Activity
A study on the molecular structure, spectroscopic, quantum chemical, topological, molecular docking, and antimicrobial activity of 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazole-1-yl] (pyridin-4-yl) methanone showcased its potential in antimicrobial applications. Through a combination of experimental and theoretical vibrational studies, the molecule demonstrated antibacterial and antifungal effects, providing insight into its structural stability and potential as an antimicrobial agent (Sivakumar et al., 2021).
Antiinflammatory and Antibacterial Agents
Novel series of pyrazoline derivatives, including 1-(4-chlorophenyl)-3-(4-substituted phenyl)-5-(5-(4-nitrophenyl) furan-2-yl)-4,5-dihydro-1H-pyrazole, were synthesized and evaluated for their antiinflammatory and antibacterial activity. This study not only highlights the compounds' potent antiinflammatory and antibacterial properties but also their promise for molecular templates in developing new therapeutic agents (Ravula et al., 2016).
Photoluminescent Materials
Research into π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units unveiled materials with strong photoluminescence and high photochemical stability. These properties, combined with good solubility and processability into thin films, make these compounds suitable for electronic applications, indicating a potential for use in photoluminescent materials (Beyerlein & Tieke, 2000).
Multimodal Molecular Reporters
A study on 1-phenyl-3-R-5-(4-dimethylaminophenyl)-∆2-pyrazolines functionalized with heterocyclic acceptors demonstrated their utility as efficient molecular reporters. These compounds can signal different chemical analytes through solvatochromic studies, offering a range of detection modes by the choice of absorption, excitation, and emission wavelengths, thus serving as tools for chemical analysis and sensing applications (Rurack & Bricks, 2001).
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c18-13-6-4-7-14(12-13)20-17(22)21(16-10-5-11-19-16)15-8-2-1-3-9-15/h1-4,6-9,12H,5,10-11H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMSENILERWFEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)N(C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

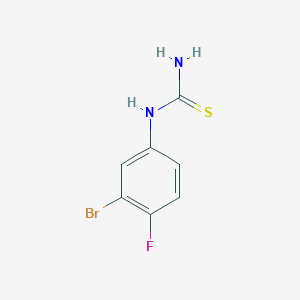
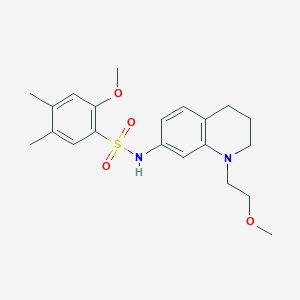
![6-methoxy-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2400678.png)
![N-{2-chloro-5-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B2400679.png)
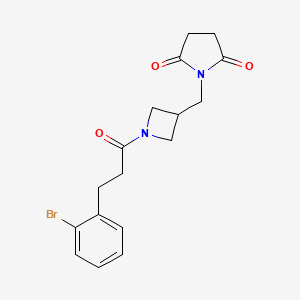
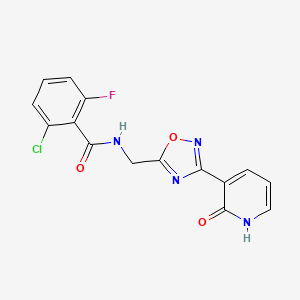
![Ethyl 2-[4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]oxan-4-yl]acetate](/img/structure/B2400683.png)
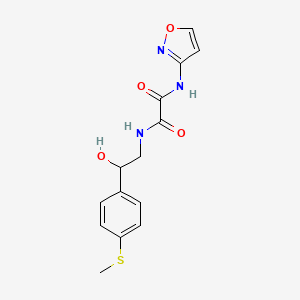
![Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2400685.png)

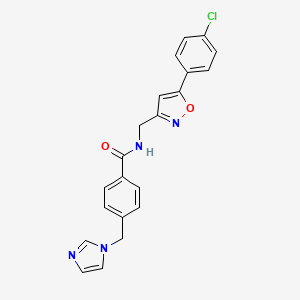

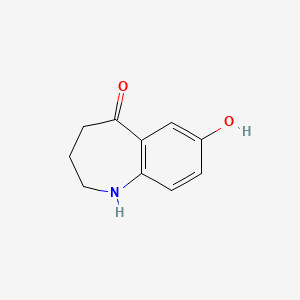
![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2400694.png)